4-Bromo-8-iodoquinoline
Overview
Description
4-Bromo-8-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of both bromine and iodine atoms in the quinoline ring makes this compound a valuable intermediate for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Bromo-8-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 8-iodoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform . Another approach involves the iodination of 4-bromoquinoline using iodine or an iodinating agent under suitable conditions . These reactions are usually carried out under controlled temperatures to ensure regioselectivity and high yields.
Industrial production methods often employ transition metal-catalyzed reactions to achieve efficient and scalable synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce the bromine and iodine atoms into the quinoline ring .
Chemical Reactions Analysis
4-Bromo-8-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a notable reaction where this compound reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura coupling typically yields biaryl derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-Bromo-8-iodoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-8-iodoquinoline depends on its specific application. In medicinal chemistry, it often interacts with molecular targets such as enzymes, receptors, and DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Bromo-8-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:
4-Bromoquinoline: Lacks the iodine atom, making it less versatile in certain cross-coupling reactions.
8-Iodoquinoline: Lacks the bromine atom, which may affect its reactivity and applications.
4-Chloro-8-iodoquinoline: Similar structure but with chlorine instead of bromine, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, providing a unique combination of reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
4-bromo-8-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIFVWREJZWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591960 | |
Record name | 4-Bromo-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608143-12-0 | |
Record name | 4-Bromo-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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